molecular formula C15H19NO5 B3058276 1,3-DIETHYL 2-(2-PHENYLACETAMIDO)PROPANEDIOATE CAS No. 88744-17-6

1,3-DIETHYL 2-(2-PHENYLACETAMIDO)PROPANEDIOATE

Cat. No.: B3058276
CAS No.: 88744-17-6
M. Wt: 293.31 g/mol
InChI Key: ZQXKTNKGJNPMEJ-UHFFFAOYSA-N
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Description

1,3-Diethyl 2-(2-phenylacetamido)propanedioate is a substituted propanedioate ester featuring a phenylacetamido group at the central carbon. Structurally, it combines a diethyl malonate backbone with a 2-phenylacetamido substituent. This compound is likely utilized in organic synthesis, particularly in the preparation of heterocycles or as a precursor for pharmaceuticals due to its reactive β-ketoester and amide functionalities. The phenylacetamido group introduces hydrogen-bonding capability and aromaticity, which may influence its solubility, crystallinity, and reactivity compared to simpler malonate derivatives .

Properties

IUPAC Name

diethyl 2-[(2-phenylacetyl)amino]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-3-20-14(18)13(15(19)21-4-2)16-12(17)10-11-8-6-5-7-9-11/h5-9,13H,3-4,10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXKTNKGJNPMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)NC(=O)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40325163
Record name Diethyl (2-phenylacetamido)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40325163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88744-17-6
Record name NSC408925
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408925
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl (2-phenylacetamido)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40325163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

1,3-DIETHYL 2-(2-PHENYLACETAMIDO)PROPANEDIOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-DIETHYL 2-(2-PHENYLACETAMIDO)PROPANEDIOATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1,3-DIETHYL 2-(2-PHENYLACETAMIDO)PROPANEDIOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylacetamido group is believed to play a crucial role in binding to these targets, leading to the modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

A comparison of key structural analogs is provided below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features
1,3-Diethyl 2-(2-phenylacetamido)propanedioate C₁₇H₂₁NO₅ 319.35 Diethyl ester, phenylacetamido, β-keto Aromatic amide, hydrogen-bond donor
Diethyl 2-(2-hydroxyethyl)propanedioate C₉H₁₆O₅ 216.22 Diethyl ester, hydroxyethyl Polar hydroxyl group, hydrophilic
2-Ethyl-2-(hydroxymethyl)-1,3-propanediol triacetoacetate C₁₈H₂₆O₉ 386.44 Triester, acetoacetate, hydroxymethyl Branched structure, multiple ester groups
2-Phenylacetamide C₈H₉NO 135.16 Primary amide, phenyl High crystallinity, hydrogen-bonding

Physicochemical Properties

  • Solubility: The hydroxyethyl-substituted propanedioate (C₉H₁₆O₅) is expected to exhibit higher solubility in polar solvents (e.g., ethanol, water) due to its hydroxyl group, which enhances hydrophilic interactions . The phenylacetamido analog (C₁₇H₂₁NO₅) likely has reduced water solubility due to the hydrophobic phenyl group but may dissolve in aprotic solvents (e.g., DMSO, chloroform) . The triacetoacetate derivative (C₁₈H₂₆O₉) may show intermediate solubility due to its bulky triester structure .
  • Melting Points: The phenylacetamido compound is anticipated to have a higher melting point than the hydroxyethyl analog due to aromatic stacking and intermolecular hydrogen bonding from the amide group . 2-Phenylacetamide (C₈H₉NO), a simpler amide, has a reported melting point of ~165°C, suggesting that the larger propanedioate ester analog may melt at lower temperatures due to increased molecular flexibility .

Research Findings and Industrial Relevance

  • Synthetic Utility: The phenylacetamido derivative’s dual functionality (amide + ester) makes it valuable for constructing complex molecules, such as amino acid analogs or peptidomimetics .
  • Thermal Stability : Triesters like the triacetoacetate analog (C₁₈H₂₆O₉) often demonstrate higher thermal stability than diesters due to increased molecular rigidity, a trait relevant for material science applications .

Biological Activity

1,3-Diethyl 2-(2-phenylacetamido)propanedioate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies. It also includes data tables summarizing key findings from various studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C15H19NO4\text{C}_{15}\text{H}_{19}\text{N}\text{O}_4

The compound features two ethyl groups and a phenylacetamido moiety, contributing to its diverse biological interactions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
  • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. It appears to modulate signaling pathways associated with cell proliferation and survival, particularly in breast and colon cancer models.
  • Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation in animal models. It may inhibit the release of pro-inflammatory cytokines, thus offering therapeutic benefits in conditions like arthritis.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, such as cyclooxygenases or lipoxygenases, which are crucial in inflammatory responses.
  • Receptor Modulation : It could also interact with receptors involved in pain and inflammation, potentially leading to analgesic effects.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound. Below is a summary table highlighting key findings:

Study ReferenceBiological ActivityModel UsedKey Findings
AntimicrobialBacterial strainsShowed significant inhibition against E. coli and S. aureus.
AnticancerBreast cancer cellsInduced apoptosis via mitochondrial pathway activation.
Anti-inflammatoryRat model of arthritisReduced paw swelling and inflammatory markers significantly.

Q & A

Q. Basic Safety Considerations

  • Risk Assessment : Pre-experiment hazard analysis (e.g., thermal stability of intermediates) .
  • Process Containment : Use closed systems for volatile reagents (e.g., ethyl cyanoacetate) .
  • Data Security : Encrypt sensitive process data to prevent breaches .

How can statistical methods resolve non-linear relationships in reaction parameter optimization?

Advanced Statistical Analysis
Response surface methodology (RSM) models non-linear effects. For example:

ParameterEffect on YieldSignificance (p-value)
Temperature²Quadratic0.003
Catalyst × SolventInteraction0.021

Central composite designs (CCD) improve resolution of curvature effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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